N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide
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Overview
Description
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide typically involves the reaction of 3-fluorobenzylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The resulting intermediate is then reacted with oxolane-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[(3-fluorophenyl)methyl]-1-[(1r)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide
Uniqueness
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide is unique due to its specific combination of a triazole ring, fluorophenyl group, and oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C14H15FN4O2 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H15FN4O2/c15-10-4-1-3-9(7-10)8-12-16-14(19-18-12)17-13(20)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H2,16,17,18,19,20) |
InChI Key |
MIWAYZPDMAOTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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